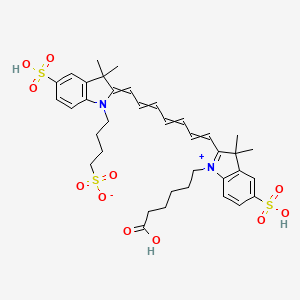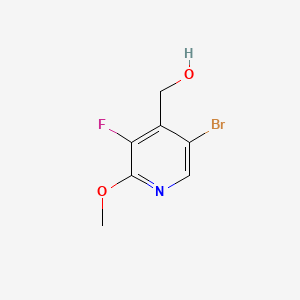
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate is an organic compound that features a tert-butyl ester group, a naphthalene ring, and an imidazolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves the reaction of naphthalene derivatives with imidazolidine-2,5-dione under specific conditions. One common method involves the use of tert-butyl bromoacetate as a starting material, which reacts with the naphthalene derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The imidazolidine-2,5-dione moiety can be reduced to form imidazolidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the tert-butyl ester group.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The naphthalene ring and imidazolidine-2,5-dione moiety are known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the imidazolidine-2,5-dione moiety can inhibit enzymes involved in inflammatory pathways. These interactions disrupt cellular processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-1,8-dicarboxylic anhydride share structural similarities with the naphthalene ring.
Imidazolidine-2,5-dione derivatives: Compounds such as phthalimide and succinimide have similar imidazolidine-2,5-dione moieties.
Uniqueness
tert-Butyl 2-(4-(naphthalen-1-yl)-2,5-dioxoimidazolidin-1-yl)acetate is unique due to the combination of the naphthalene ring and imidazolidine-2,5-dione moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-naphthalen-1-yl-2,5-dioxoimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C19H20N2O4/c1-19(2,3)25-15(22)11-21-17(23)16(20-18(21)24)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,11H2,1-3H3,(H,20,24) |
InChI Key |
JWCKGVRHDCXZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


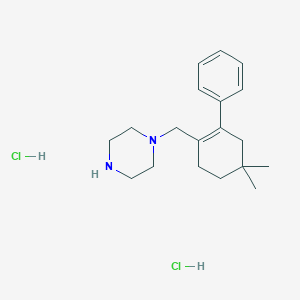


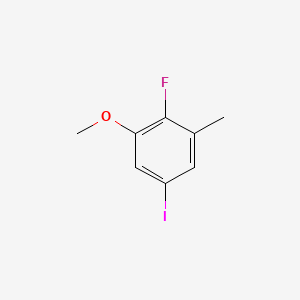


![Tert-butyl N-[(2E)-3-cyanoprop-2-EN-1-YL]carbamate](/img/structure/B14030862.png)
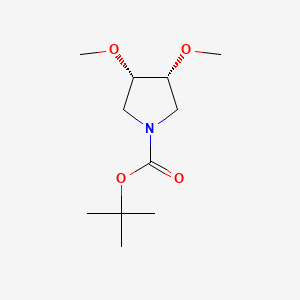


![(R)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B14030879.png)
